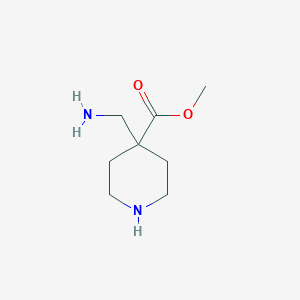

Methyl 4-(aminomethyl)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3 |

InChI Key |

UTQIHBUHDXOSGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNCC1)CN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of methyl 4-(aminomethyl)piperidine-4-carboxylate typically involves multi-step processes.

2.1. Synthesis Using Continuous Flow Processes

Continuous flow processes are employed in industrial settings to enhance efficiency and yield during synthesis. These processes involve automated reactors and precise control of reaction conditions, such as temperature and pressure, to optimize production.

2.2. Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

One common method involves reacting piperidine with tert-butyl chloroformate to introduce the Boc protecting group, followed by esterifying the resulting Boc-protected piperidine with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

- Esterification: Reacting 4-amino-piperidine-4-carboxylic acid with methanol under acidic conditions to form the methyl ester.

- Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base like triethylamine.

2.3. Synthesis of 4-methyl piperidine-2-carboxylic acid, ethyl ester hydrochloride

This method involves using 4-picoline-2-carboxylic acid, ethyl ester raw material, doing catalyst oxidation with phospho-molybdic acid to make 4-picoline-2-carboxylic acid, ethyl ester oxynitride, and using methyl alcohol or ethanol as a solvent to make 4-methyl piperidine-2-carboxylic acid, ethyl ester hydrochloride through reduction reaction. The steps include:

- Putting 4-picoline-2-carboxylic acid, ethyl ester and phospho-molybdic acid and purified water into a reactor and dripping hydrogen peroxide.

- Warming the reactor to 0-80 degrees Celsius, reacting for 4-8 hours, cooling to room temperature, and conditioning the reaction liquid pH value to alkalinity.

- Using dichloromethane extraction, then concentrating, with the petrol ether/ethyl acetate recrystallization, to make 4-picoline-2-carboxylic acid, ethyl ester oxynitride.

- Dissolving the product 4-picoline of step (3)-2-carboxylic acid, ethyl ester oxynitride in methyl alcohol, adding anhydrous formic acid amine and 10% palladium charcoal, under normal pressure, 0-50 degrees Celsius of reaction 1-20 hour.

- Cooling the reaction solution to room temperature, removing the palladium charcoal by filter, concentrating, adding water again, extracting by ethyl acetate, washing the organic phase, and concentrating to acid with the concentrated hydrochloric acid adjust pH to obtain a yellow solid which can be recrystallized in ethanol/ethyl acetate to yield 4-methyl piperidine-2-carboxylic acid, ethyl ester hydrochloride.

Chemical Reactions

- Oxidation: Can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine. Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

- Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Analytical Methods

Standard analytical methods to verify the purity and structural integrity of the compound include:

- NMR Spectroscopy: Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester moiety (δ ~3.7 ppm for methoxy protons).

- Mass Spectrometry: ESI-MS or HRMS to validate the molecular ion peak ([M+H]$$^{+}$$ expected at m/z 245.2 for C$$11$$H$${20}$$N$$2$$O$$4$$).

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).

Stability and Reactivity

- Thermal Stability: Decomposition occurs above 150°C, releasing CO$$_2$$ and tert-butanol.

- pH Sensitivity: Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly under strong acidic (pH <2) or basic (pH >10) conditions, yielding 4-amino-piperidine-4-carboxylic acid.

- Light Sensitivity: Prolonged UV exposure causes discoloration (yellowing), indicating partial degradation; store in amber vials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(aminomethyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₆N₂O₂ (unprotected form) .

- CAS Number: Variants include 871115-32-1 (tert-butyl-protected form) and 72996-78-2 (N-propionylphenylamino analog, Norcarfentanil) .

- Synthetic Routes : Often synthesized via reductive amination or Strecker condensation starting from piperidone derivatives .

Comparison with Similar Compounds

The structural and functional diversity of piperidine-4-carboxylate derivatives allows for tailored pharmacological and chemical properties. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Reactivity and Stability

- Unprotected Amino Group: this compound exhibits higher reactivity in nucleophilic reactions compared to Boc-protected analogs (e.g., tert-butyl derivatives), which require acidic deprotection .

- Ester vs. Carbamate : Methyl esters (as in the target compound) are more readily hydrolyzed under basic conditions than tert-butyl carbamates, enabling selective functionalization .

Pharmacological Relevance

- Opioid Activity: Norcarfentanil (a derivative) shows 10-fold higher μ-opioid receptor binding affinity than the parent compound due to the N-propionylphenylamino group .

- NMDA Antagonism : Boc-protected analogs demonstrate improved blood-brain barrier penetration, critical for neuroactive agents .

Biological Activity

Methyl 4-(aminomethyl)piperidine-4-carboxylate is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by an aminomethyl substituent at the 4-position and a carboxylate group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with carboxylic acids or their derivatives. Recent advancements in synthetic methodologies have facilitated the development of this compound as a precursor for more complex molecules used in drug design.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, including:

- Acetylcholinesterase (AChE) : This enzyme is critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of AChE are often explored for Alzheimer's disease therapy.

- Histone Acetyltransferases (HATs) : Studies have shown that compounds containing the piperidine moiety can inhibit HATs, which play a role in gene expression regulation. For instance, one study reported an IC50 value of 1.6 μM for a related compound against p300-HAT, suggesting that structural modifications can enhance activity .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has been evaluated for its effectiveness against filoviruses such as Ebola and Marburg viruses. Compounds derived from this scaffold demonstrated EC50 values under 10 μM, indicating promising antiviral activity .

Case Studies

- Alzheimer's Disease Research : In a study investigating multi-target-directed ligands (MTDLs) for Alzheimer's disease, derivatives of piperidine were shown to possess antioxidant properties and improve brain exposure, enhancing their potential as therapeutic agents .

- Filovirus Inhibition : A series of compounds based on the piperidine framework were tested against Ebola and Marburg viruses. One notable compound exhibited significant inhibition rates, suggesting that structural variations in the piperidine ring can lead to enhanced antiviral properties .

Data Tables

The following table summarizes key findings on the biological activity of this compound and its derivatives:

| Compound | Target | Activity | IC50/EC50 Value |

|---|---|---|---|

| This compound | AChE | Inhibition | Not specified |

| Piperidine derivative | p300-HAT | Moderate inhibition | 1.6 μM |

| Piperidine analog | Ebola virus | Antiviral activity | <10 μM |

| Piperidinyl compound | Marburg virus | Antiviral activity | <10 μM |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring conformation) and functional groups (ester, aminomethyl). Key signals include δ 3.6–3.8 ppm (ester methyl) and δ 2.4–2.7 ppm (piperidine CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₆N₂O₂: 185.1285) and detects impurities .

Q. Advanced Consideration

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., axial vs. equatorial substituents) critical for receptor binding studies .

- UHPLC-Ion Trap-MSⁿ : Identifies trace degradation products (e.g., carboxylate hydrolysis fragments) with limits of detection <0.1% .

How does the stereochemistry of this compound affect its biological activity in receptor binding assays?

Advanced Research Focus

Stereochemistry dictates binding affinity to targets like NMDA receptors. For example, the (3S,4S)-configuration in related piperidine carboxylates enhances selectivity for NR2B subunits by forming hydrogen bonds with GluN1/GluN2B interfaces . Racemic mixtures often show reduced potency (IC₅₀ difference >10-fold), necessitating chiral resolution via HPLC with cellulose-based columns . In vivo efficacy studies in rodent models (e.g., antinociception assays) further validate enantiomer-specific activity .

What strategies are employed to resolve contradictions in reported biological data for piperidine derivatives like this compound?

Q. Advanced Research Focus

- Off-Target Profiling : Use broad-panel receptor binding assays (e.g., hERG, CYP450) to identify confounding interactions. For example, aminomethyl groups may exhibit hERG inhibition, requiring structural tweaks like substituting with bulkier substituents .

- Metabolite Identification : Incubate compounds with liver microsomes to detect active/inactive metabolites that alter pharmacological outcomes .

- Dose-Response Reproducibility : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.